![molecular formula C23H18N2O4 B3483606 2-(4-methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B3483606.png)
2-(4-methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
Overview
Description
2-(4-methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, the compound has been shown to modulate cell proliferation, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in lab experiments is its potential to serve as a lead compound for the development of novel drugs. However, one of the limitations of using this compound is its low solubility, which can pose challenges in its formulation and administration.
Future Directions
There are several future directions for the research on 2-(4-methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide. One of the potential areas of research is the development of novel drug formulations that can enhance the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in the treatment of various diseases. Furthermore, the compound can be used as a starting point for the development of novel analogs with improved pharmacological properties.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-28-18-12-6-15(7-13-18)14-21(26)24-17-10-8-16(9-11-17)22-25-20-5-3-2-4-19(20)23(27)29-22/h2-13H,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLHBSQENHFUGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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